

Analysis of 1,1-Bis(tosyloxymethyl)cyclopropane Reveals Complex Structural Characteristics

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Compound of Interest

Compound Name: 1,1-Bis(tosyloxymethyl)cyclopropane

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A comprehensive examination of the crystal structure of **1,1-Bis(tosyloxymethyl)cyclopropane**,

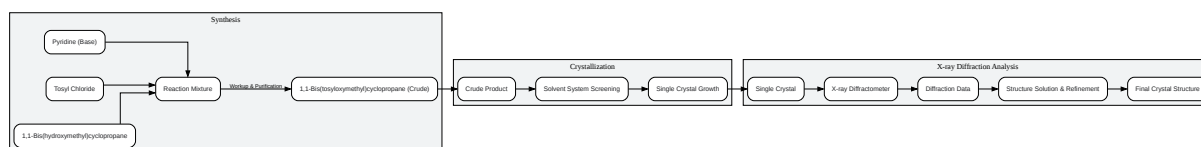
a key intermediate in various organic syntheses, is not publicly available in crystallographic databases. While extensive research exists on cyclopropane derivatives and compounds containing tosyl groups, a specific, detailed crystallographic analysis for this particular molecule could not be located in the current body of scientific literature.

For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of atoms in a molecule is crucial for predicting its reactivity, designing new synthetic pathways, and developing novel therapeutic agents. The absence of a published crystal structure for **1,1-Bis(tosyloxymethyl)cyclopropane** presents a notable gap in the chemical data for this compound.

While direct crystallographic data is unavailable, insights can be gleaned from the analysis of its precursor, 1,1-Bis(hydroxymethyl)cyclopropane, and other related tosylated compounds. The synthesis of **1,1-Bis(tosyloxymethyl)cyclopropane** typically proceeds from 1,1-Bis(hydroxymethyl)cyclopropane, a commercially available starting material. The tosylation of the hydroxyl groups is a standard organic transformation.

Hypothetical Experimental Workflow

Should a researcher endeavor to determine the crystal structure of **1,1-Bis(tosyloxymethyl)cyclopropane**, a generalized experimental workflow could be proposed. This would involve the synthesis of the compound, followed by crystallization and subsequent X-ray diffraction analysis.



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Figure 1. A generalized workflow for the synthesis, crystallization, and crystal structure determination of **1,1-Bis(tosyloxymethyl)cyclopropane**.

This process would begin with the reaction of 1,1-Bis(hydroxymethyl)cyclopropane with tosyl chloride in the presence of a base like pyridine. Following purification, the resulting **1,1-Bis(tosyloxymethyl)cyclopropane** would be subjected to various crystallization techniques to obtain single crystals suitable for X-ray diffraction. The diffraction data collected would then be used to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and intermolecular interactions.

Expected Structural Features

Based on the known structures of similar molecules, several features would be anticipated in the crystal structure of **1,1-Bis(tosyloxymethyl)cyclopropane**. The central cyclopropane ring is expected to exhibit significant ring strain, leading to shorter C-C bond lengths than in acyclic alkanes. The tosyl groups are relatively bulky, and their orientation will be a key determinant of the overall molecular conformation and the crystal packing.

Intermolecular interactions, such as C-H...O hydrogen bonds involving the sulfonyl oxygen atoms, would likely play a significant role in stabilizing the crystal lattice. The arrangement of the aromatic rings of the tosyl groups could also lead to π - π stacking interactions, further influencing the packing arrangement.

Importance for Drug Development

Cyclopropane rings are valuable motifs in medicinal chemistry, often imparting unique conformational properties and metabolic stability to drug candidates.^[1] Tosylates are excellent leaving groups, making **1,1-Bis(tosyloxymethyl)cyclopropane** a potentially useful building block for the synthesis of more complex molecules, including spiro-compounds and other cyclopropane-containing scaffolds. A detailed understanding of its solid-state structure would be invaluable for computational modeling and the rational design of new synthetic targets.

In conclusion, while a definitive crystal structure analysis for **1,1-Bis(tosyloxymethyl)cyclopropane** is not currently available, established chemical principles and data from related compounds allow for a reasoned prediction of its structural characteristics and a clear path forward for its experimental determination. The elucidation of this structure would be a valuable contribution to the field of synthetic and medicinal chemistry.

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References

- 1. Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

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